1,1-Diphenylpentane

Physical property Melting point Diphenylalkane series

1,1-Diphenylpentane (C₁₇H₂₀, MW 224.34) is a geminal diarylalkane consisting of a pentane backbone with two phenyl substituents at the C-1 position. It is a member of the 1,1-diphenylalkane homologous series, a class of dicyclic hydrocarbons historically investigated for high-density fuel applications and used as model compounds for studying steric and electronic effects in organic reactions.

Molecular Formula C17H20
Molecular Weight 224.34 g/mol
CAS No. 1726-12-1
Cat. No. B154388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diphenylpentane
CAS1726-12-1
Molecular FormulaC17H20
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C17H20/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3
InChIKeyGSGNVNZDHCKRGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Diphenylpentane (CAS 1726-12-1) – Compound Profile for Research and Industrial Procurement


1,1-Diphenylpentane (C₁₇H₂₀, MW 224.34) is a geminal diarylalkane consisting of a pentane backbone with two phenyl substituents at the C-1 position [1]. It is a member of the 1,1-diphenylalkane homologous series, a class of dicyclic hydrocarbons historically investigated for high-density fuel applications and used as model compounds for studying steric and electronic effects in organic reactions [2]. The compound is a liquid at room temperature (T_fus = 261.09 K, −12.06 °C) with a boiling point of 307.89 °C at 760 mmHg [1]. A reliable laboratory-scale synthesis via alkylation of diphenylmethane with n-butyl bromide in the presence of sodium amide in liquid ammonia yields the product in 92% distilled yield at 97%+ purity [3].

Why 1,1-Diphenylpentane Cannot Be Substituted by Other 1,1-Diphenylalkanes


Within the 1,1-diphenylalkane series, the length of the alkyl chain is not a trivial variable—it governs physical state at room temperature, boiling point separation, hydrophobicity, and chromatographic behaviour. The melting point alternates non-linearly with chain length: 1,1-diphenylpropane is a solid near room temperature (T_fus = 13.7 °C), while 1,1-diphenylpentane remains liquid down to −12.06 °C, directly impacting handling and formulation [1]. The boiling point increases by approximately 20–25 °C per methylene unit (ΔT_b from C₃ to C₅ ≈ 27 °C), and the computed LogP rises from ~4.2 (C₃) to ~5.0 (C₅) , altering partitioning behaviour in biphasic systems. Furthermore, the positional isomer 1,5-diphenylpentane differs fundamentally in reactivity: the geminal arrangement in the 1,1-isomer creates a sterically encumbered benzhydryl-type carbon susceptible to distinct carbanion chemistry not available to the α,ω-isomer [2]. These quantifiable differences mean that substituting one chain-length homolog for another without experimental validation risks compromising reproducibility in physical property measurements, chromatographic retention time calibration, and structure–activity relationship studies.

Quantitative Differentiation Evidence for 1,1-Diphenylpentane vs. Closest Analogs


Melting Point: Liquid Handling Window vs. 1,1-Diphenylpropane and 1,1-Diphenylbutane

1,1-Diphenylpentane remains liquid over a broad temperature range (T_fus = −12.06 °C), whereas its one-carbon-shorter homolog 1,1-diphenylbutane melts at −25.2 °C [1] and its two-carbon-shorter homolog 1,1-diphenylpropane is a solid at standard laboratory temperature (T_fus = 13.7 °C) . This 25.8 °C melting point elevation relative to 1,1-diphenylbutane and 25.8 °C depression relative to 1,1-diphenylpropane places 1,1-diphenylpentane in a distinct physical-state regime.

Physical property Melting point Diphenylalkane series

Boiling Point Separation for Distillation-Based Purification vs. Shorter-Chain Homologs

1,1-Diphenylpentane exhibits a normal boiling point of 307.89 °C at 760 mmHg [1], which is 20.9 °C higher than 1,1-diphenylbutane (287 °C) and 26.8 °C higher than 1,1-diphenylpropane (281.1 °C) . Under reduced pressure (1.5 mmHg), 1,1-diphenylpentane distills at 138–139 °C [2], providing a clean separation window from lower homologs during fractional distillation.

Boiling point Distillation Purification

Hydrophobicity (LogP) Differentiation for Partitioning and Membrane Interaction Studies

The computed LogP of 1,1-diphenylpentane is 5.01 , representing a systematic increase of approximately 0.4–0.8 LogP units per methylene group relative to shorter homologs: 1,1-diphenylethane (LogP = 4.55) , 1,1-diphenylpropane (LogP = 4.23) , and 1,1-diphenylbutane. Each additional methylene unit corresponds to a roughly 2.5-fold increase in octanol–water partition coefficient.

LogP Hydrophobicity Partition coefficient

Documented Synthetic Yield and Reproducibility from Organic Syntheses

1,1-Diphenylpentane is accessible via a validated Organic Syntheses procedure with a reported distilled yield of 92% (51.6 g from 42.0 g diphenylmethane) at 97%+ purity [1]. By comparison, the synthesis of 1,1-diphenylbutane via analogous alkylation of diphenylmethane with n-propyl bromide is not documented in Organic Syntheses, and 1,1-diphenylpropane requires a different synthetic route (Grignard condensation of ethyl propionate with phenylmagnesium bromide followed by dehydration and hydrogenation) with variable reported yields [2].

Synthesis Yield Organic Syntheses

Positional Isomer Differentiation: 1,1- vs. 1,5-Diphenylpentane Reactivity

1,1-Diphenylpentane and 1,5-diphenylpentane are constitutional isomers (both C₁₇H₂₀, MW 224.34) but differ fundamentally in the position of phenyl substitution. The 1,1-isomer features a benzhydryl-type methine carbon with enhanced C–H acidity (pKₐ ≈ 32–33 for diphenylmethane), enabling deprotonation and subsequent alkylation chemistry [1]. In contrast, 1,5-diphenylpentane lacks this activated position and undergoes chemistry characteristic of simple alkylbenzenes. Their physical properties also diverge sharply: the 1,5-isomer melts at 7.93 °C (solid at refrigerator temperature) vs. −12.06 °C for the 1,1-isomer, and boils at approximately 330.62 °C vs. 307.89 °C (ΔT_b ≈ 23 °C) [2].

Regioisomer Reactivity Carbanion

Validated Application Scenarios for 1,1-Diphenylpentane Based on Quantitative Differentiation Evidence


Model Substrate for Steric and Electronic Effects in Benzhydryl Carbanion Chemistry

The geminal diphenyl substitution at C-1 provides a well-defined benzhydryl carbanion system. The 92% reliable synthetic yield via deprotonation–alkylation (OrgSyn procedure) [1] makes 1,1-diphenylpentane a practical model substrate for investigating the effect of alkyl chain length on carbanion stability, alkylation kinetics, and regioselectivity. Unlike 1,5-diphenylpentane, which lacks the acidic benzhydryl C–H, the 1,1-isomer enables proton-abstraction studies relevant to physical organic chemistry and methodology development.

Physical Property Reference Standard for the 1,1-Diphenylalkane Homologous Series

With precisely determined physical constants—m.p. −12.06 °C, b.p. 307.89 °C at 760 mmHg, density d²⁰₄ 0.9659 g/mL, and refractive index n²⁰_D 1.5511—all reported at ≥99 mole% purity [2], 1,1-diphenylpentane serves as a mid-series reference point for structure–property correlation studies. The 20.9 °C boiling point gap from 1,1-diphenylbutane and 13.1 °C gap from 1,1-diphenylhexane provide unambiguous benchmarks for calibrating computational boiling point prediction models (e.g., group contribution methods, QSPR).

Hydrophobic Probe for Membrane Partitioning and Chromatographic Retention Studies

The computed LogP of 5.01 places 1,1-diphenylpentane in a hydrophobicity regime distinct from both the C3 (LogP 4.23) and C6 (LogP 5.40) homologs . This makes it suitable as a retention time marker in reversed-phase HPLC method development where a specific LogP window is required, and as a model hydrophobic compound in membrane–water partitioning experiments. The liquid state at room temperature facilitates precise volumetric dispensing, a practical advantage over 1,1-diphenylpropane (solid at 13.7 °C) for preparing standard solutions.

Precursor for Dicyclohexylalkane High-Density Fuel Candidates

The complete hydrogenation of 1,1-diphenylpentane yields 1,1-dicyclohexylpentane, a saturated dicyclic hydrocarbon investigated within the NACA program for high volumetric energy density fuels [3]. The aromatic precursor's well-characterized physical properties and validated synthetic route at scale (NACA reports describe 500 mL batches) make it the entry point for preparing and evaluating the corresponding dicyclohexyl derivative for aerospace fuel or specialty solvent applications, where the pentane chain length offers a specific balance of viscosity and energy density compared to shorter or longer homologs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1-Diphenylpentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.